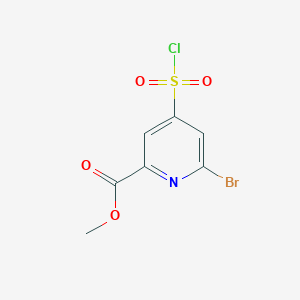
Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is known for its unique structure, which includes a bromine atom, a chlorosulfonyl group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate typically involves the bromination of 2-methylpyridine followed by chlorosulfonation. The reaction conditions often include the use of bromine or bromotrimethylsilane for the bromination step . The chlorosulfonation step involves the use of chlorosulfonic acid or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorosulfonation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Scientific Research Applications
Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Similar in structure but with a fluorine atom instead of a chlorosulfonyl group.
2-Bromo-4-methylpyridine: Lacks the ester and chlorosulfonyl groups, making it less reactive in certain types of reactions.
4-Bromo-2-methylpyridine: Similar to 2-bromo-4-methylpyridine but with different substitution patterns.
Uniqueness
Methyl 6-bromo-4-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5BrClNO4S |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
methyl 6-bromo-4-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrClNO4S/c1-14-7(11)5-2-4(15(9,12)13)3-6(8)10-5/h2-3H,1H3 |
InChI Key |
BDKKHRJSDHTMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-6-[(piperidin-4-yl)methyl]pyrimidin-4-ol](/img/structure/B14861359.png)
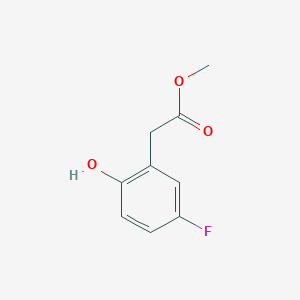

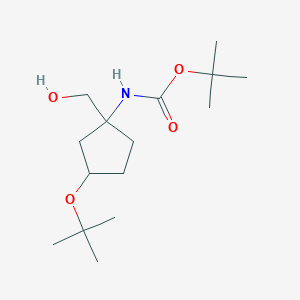
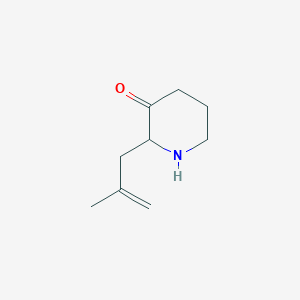
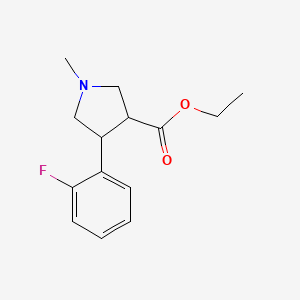
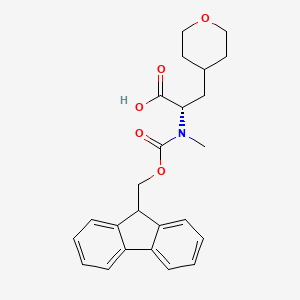
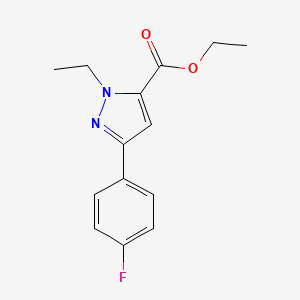
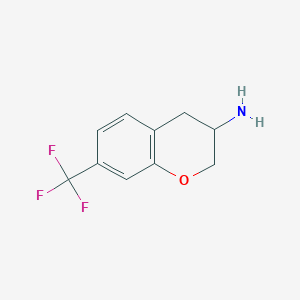
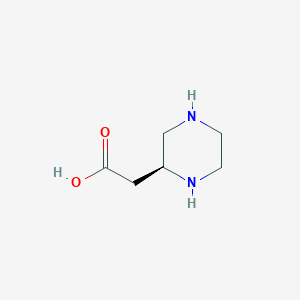
![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
![6-Fluoro[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14861432.png)
![(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B14861442.png)
